molecular formula C9H10N2O3 B13143753 (2R)-2-(carbamoylamino)-2-phenylacetic acid CAS No. 6489-76-5

(2R)-2-(carbamoylamino)-2-phenylacetic acid

Cat. No.: B13143753
CAS No.: 6489-76-5
M. Wt: 194.19 g/mol
InChI Key: GIOUOHDKHHZWIQ-SSDOTTSWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-D-phenylglycine typically involves the acetylation of D-phenylglycine. One common method includes suspending D-phenylglycine in water, cooling the suspension, and then adding sodium hydroxide to obtain a clear solution. Acetic anhydride is then added, followed by another addition of sodium hydroxide to maintain the pH. The reaction mixture is stirred, acidified, and the resulting solid is collected and recrystallized .

Industrial Production Methods

Industrial production of N-Acetyl-D-phenylglycine often employs biocatalytic methods using enzymes such as D-phenylglycine aminotransferase. This enzyme catalyzes the reversible transamination from L-glutamic acid to benzoylformate, yielding α-ketoglutarate and D-phenylglycine . This method is preferred due to its sustainability and efficiency in producing high-value aromatic D-amino acids .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-phenylglycine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of N-Acetyl-D-phenylglycine, such as oxo derivatives, amine derivatives, and acylated products .

Scientific Research Applications

N-Acetyl-D-phenylglycine is extensively used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of N-Acetyl-D-phenylglycine involves its participation in peptide bond formation. The amino group (-NH2) and carboxylic acid group (-COOH) react with other amino acids to form peptide bonds, which are the building blocks of proteins. This compound can also act as a substrate for enzymes like D-phenylglycine aminotransferase, facilitating the transfer of amino groups in biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-D-phenylglycine is unique due to its acetylated amino group, which enhances its stability and reactivity in peptide synthesis. This modification allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in pharmaceutical production .

Properties

CAS No.

6489-76-5

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

(2R)-2-(carbamoylamino)-2-phenylacetic acid

InChI

InChI=1S/C9H10N2O3/c10-9(14)11-7(8(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,12,13)(H3,10,11,14)/t7-/m1/s1

InChI Key

GIOUOHDKHHZWIQ-SSDOTTSWSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)N

Origin of Product

United States

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